molecular formula C12H17NO B13528875 3-(4-Methoxy-3-methylphenyl)pyrrolidine

3-(4-Methoxy-3-methylphenyl)pyrrolidine

Cat. No.: B13528875
M. Wt: 191.27 g/mol
InChI Key: CNYFPILLJKIMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxy-3-methylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes:

    Aldol Condensation: The initial step involves the condensation of 4-methoxy-3-methylbenzaldehyde with pyrrolidine in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)pyrrolidine
  • 3-(3-Methylphenyl)pyrrolidine
  • 3-(4-Methylphenyl)pyrrolidine

Uniqueness

3-(4-Methoxy-3-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct pharmacological profiles compared to its analogs.

Biological Activity

3-(4-Methoxy-3-methylphenyl)pyrrolidine is an organic compound notable for its pyrrolidine ring and substituents that potentially confer various biological activities. The compound is characterized by a methoxy group and a methyl group on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N O, with a molecular weight of approximately 191.27 g/mol. Its structure includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Substituents : A methoxy group (-OCH3_3) and a methyl group (-CH3_3) on the para position of the phenyl ring.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation reactions : Utilizing alkyl halides with pyrrolidine.
  • Condensation reactions : Involving phenolic compounds and amines.
  • Functional group transformations : Modifying existing compounds to introduce the desired functional groups.

Interaction Studies

Preliminary studies suggest that this compound may interact with several biological targets, particularly in the context of neuropharmacology and metabolic disorders. Notable findings include:

  • Binding Affinity : The compound has been shown to exhibit binding affinity towards specific receptors, potentially influencing neurotransmitter systems.
  • Pharmacological Effects : Early investigations indicate potential effects on appetite regulation and stress responses, similar to those observed with relaxin-3/RXFP3 system modulators .

Case Study 1: Neuropeptide Interactions

Research has demonstrated that compounds structurally related to this compound can act as antagonists in neuropeptide systems. For instance, RXFP3-selective antagonists have shown promise in treating metabolic syndrome by modulating appetite and stress responses . This suggests that similar mechanisms might be explored for this compound.

Case Study 2: Molecular Docking Studies

In silico studies have employed molecular docking to evaluate the interaction of this compound with various protein targets. These studies indicated favorable binding conformations, suggesting that the compound could serve as a lead for further drug development targeting specific pathways involved in metabolic regulation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique Features
2-(4-Methoxyphenyl)pyrrolidineStructureLacks methyl group at position 3; potential different biological activity.
4-Methoxy-N-methylpyrrolidineStructureContains a methyl group on nitrogen; may alter pharmacokinetics.
2-(3-Methylphenyl)pyrrolidineStructureDifferent substitution pattern; could influence receptor binding.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-7-10(3-4-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3

InChI Key

CNYFPILLJKIMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.